1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 2-methoxypyridine with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 2-methoxypyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The methoxypyridine moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(2-(2-Methoxypyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Chloro-2-methoxypyridin-4-yl)ethanone: This compound has a similar structure but with a chloro substituent instead of a methoxy group, which can alter its chemical reactivity and biological activity.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a phenyl group instead of a methoxypyridine moiety, which can affect its pharmacological properties and applications.
The unique combination of the methoxypyridine and piperidine moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(2-methoxypyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-9-4-3-7-12(15)11-6-5-8-14-13(11)17-2/h5-6,8,12H,3-4,7,9H2,1-2H3 |
InChI Key |
TUJBLEQKRUULIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)OC |
Origin of Product |
United States |
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